Cas no 500112-13-0 (1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine)

1-Benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine is a heterocyclic compound featuring a thienopyrimidine core substituted with a chlorophenyl group and a methyl group, further functionalized with a benzylpiperazine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the chlorophenyl group enhances lipophilicity and binding affinity, while the piperazine moiety improves solubility and pharmacokinetic properties. The compound’s rigid thienopyrimidine framework offers stability and selectivity, making it suitable for applications in drug discovery, such as kinase inhibition or receptor modulation. Its well-defined synthetic route ensures reproducibility for research purposes.
1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine structure
500112-13-0 structure
商品名:1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine
CAS番号:500112-13-0
MF:C24H23ClN4S
メガワット:434.984222650528
CID:6327469
PubChem ID:1277384

1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine
    • F1143-1531
    • Z56913947
    • 1-BENZYL-4-[5-(4-CHLOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
    • 4-(4-benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
    • AKOS000807421
    • 500112-13-0
    • インチ: 1S/C24H23ClN4S/c1-17-21(19-7-9-20(25)10-8-19)22-23(26-16-27-24(22)30-17)29-13-11-28(12-14-29)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
    • InChIKey: LLXCEVFKVRYBAP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1=C(C)SC2C1=C(N=CN=2)N1CCN(CC2C=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 434.1331956g/mol
  • どういたいしつりょう: 434.1331956g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 60.5Ų

1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1143-1531-2μmol
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1143-1531-75mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1143-1531-4mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1143-1531-100mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1143-1531-25mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1143-1531-50mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1143-1531-2mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1143-1531-3mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1143-1531-15mg
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1143-1531-20μmol
1-benzyl-4-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]piperazine
500112-13-0 90%+
20μl
$79.0 2023-05-17

1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazine 関連文献

1-benzyl-4-5-(4-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-ylpiperazineに関する追加情報

1-Benzyl-4-(5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)piperazine: A Comprehensive Overview

1-Benzyl-4-(5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)piperazine, also known by its CAS number 500112-13-0, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of thienopyrimidines, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by a piperazine ring fused with a thienopyrimidine moiety, which contributes to its unique pharmacological properties.

The synthesis of this compound involves a multi-step process that typically includes the formation of the thienopyrimidine core followed by the introduction of substituents such as the benzyl and chlorophenyl groups. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures, making this compound more accessible for further research and development. The presence of a benzyl group at the 1-position of the piperazine ring is particularly noteworthy, as it enhances the compound's solubility and bioavailability.

One of the most intriguing aspects of this compound is its ability to modulate various cellular pathways. Recent studies have demonstrated that 1-benzyl-4-(5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)piperazine exhibits potent inhibitory activity against several key enzymes involved in inflammation and cancer progression. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are central players in inflammatory processes. Additionally, preliminary in vitro studies suggest that this compound may also possess anti-proliferative effects on certain cancer cell lines, making it a promising candidate for anticancer drug development.

The substitution pattern on the thienopyrimidine ring plays a crucial role in determining the compound's biological activity. The 4-chlorophenyl group at position 5 and the methyl group at position 6 are critical for optimizing the molecule's pharmacokinetic properties and enhancing its selectivity for specific targets. These substituents also contribute to the compound's stability in physiological conditions, which is essential for its therapeutic applications.

In terms of applications, this compound has garnered significant attention in the pharmaceutical industry due to its potential as a lead molecule for drug discovery. Researchers are actively exploring its efficacy in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, ongoing preclinical studies are investigating its potential as an anticancer agent, particularly in targeting solid tumors and hematological malignancies.

The development of 1-benzyl-4-(5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)piperazine into a clinical candidate would require extensive optimization of its pharmacokinetic and toxicological profiles. Recent advances in computational chemistry and high-throughput screening techniques have facilitated the identification of optimal analogs with improved potency and safety profiles. These efforts are expected to pave the way for future clinical trials evaluating its therapeutic potential.

In conclusion, CAS No 500112-13-0, or 1-benzyl-4-(5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)piperazine, represents a compelling example of how structural modifications can be leveraged to design novel therapeutic agents with diverse biological activities. With ongoing research focusing on optimizing its properties and expanding its application scope, this compound holds great promise for advancing modern medicine.

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